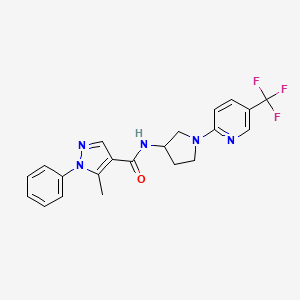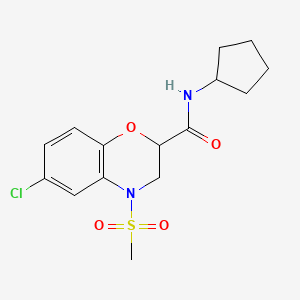![molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7](/img/structure/B2755982.png)
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a chemical compound known for its potential biological activity and various applications in scientific research. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4-methylphenylsulfanyl and a 3-nitro group.
Preparation Methods
The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves several steps, typically starting with the preparation of the benzyl intermediate. The synthetic route may include the following steps:
Thioether Formation: The 4-methylphenylsulfanyl group is introduced via a thioether formation reaction, often using a thiol and an appropriate base.
Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the benzyl intermediate, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can undergo substitution reactions, where the nitro or sulfanyl groups are replaced with other functional groups. Reagents such as halogens or nucleophiles are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group may interact with thiol-containing proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine include:
1-{4-[(4-Methylphenyl)sulfanyl]-3-aminobenzyl}pyrrolidine: This compound has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-{4-[(4-Methylphenyl)sulfanyl]-3-chlorobenzyl}pyrrolidine:
1-{4-[(4-Methylphenyl)sulfanyl]-3-hydroxybenzyl}pyrrolidine: The hydroxy group introduces different hydrogen-bonding capabilities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZYKPYNGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)






![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
